3-Amino-1,1-difluorobutan-2-ol hydrochloride
Description
Properties
IUPAC Name |
3-amino-1,1-difluorobutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-2(7)3(8)4(5)6;/h2-4,8H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJVVRZLIVBZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1-difluorobutan-2-ol hydrochloride typically involves the fluorination of butanol derivatives followed by the introduction of an amino group. One common method is the reaction of 1,1-difluorobutane-2-ol with ammonia under controlled conditions to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,1-difluorobutan-2-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of alcohols or amines.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1,1-difluorobutan-2-ol hydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to act as a building block in organic synthesis makes it valuable in the development of new compounds.
Mechanism of Action
The mechanism by which 3-Amino-1,1-difluorobutan-2-ol hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound can interact with various enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the application and the specific conditions under which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aliphatic Amines
Key Compounds :
3-Amino-1,1,1-trifluoro-2-butanol Hydrochloride Molecular Formula: C₄H₉F₃NO·HCl Molecular Weight: 195.58 g/mol (estimated). Structural Difference: Substitution of a third fluorine at C1, increasing electronegativity and steric bulk. Relevance: Demonstrates higher enzyme inhibition potency against bacterial DD-peptidases due to enhanced fluorine-mediated hydrogen bonding .
(2S)-3-Amino-1,1-difluoropropan-2-ol Hydrochloride Molecular Formula: C₃H₇F₂NO·HCl Molecular Weight: 147.55 g/mol . Structural Difference: Shorter carbon chain (propanol vs. butanol backbone), reducing lipophilicity.
1,1,1-Trifluoropropan-2-amine Hydrochloride
Cyclic Fluorinated Amines
3,3-Difluorocyclobutanamine Hydrochloride
- CAS : 637031-93-7 .
- Molecular Formula : C₄H₇F₂N·HCl
- Molecular Weight : 155.56 g/mol.
- Structural Difference : Cyclobutane ring introduces conformational rigidity, reducing synthetic flexibility.
- Similarity Score : 0.68 .
(1-Amino-3,3-difluorocyclobutyl)methanol Hydrochloride CAS: 1523618-37-2 . Molecular Formula: C₅H₉F₂NO·HCl Structural Feature: Combines cyclobutane rigidity with a hydroxymethyl group, enabling unique spatial interactions in drug-receptor binding .
Data Table: Comparative Analysis
Research Findings and Implications
- Fluorine Impact : Increasing fluorine atoms (e.g., trifluoro vs. difluoro analogs) correlates with improved metabolic stability but may reduce solubility due to hydrophobicity .
- Backbone Length: The butanol chain in the target compound offers superior spatial arrangement for drug design compared to shorter propanol analogs .
- Cyclic vs. Linear Structures : Cyclic derivatives (e.g., cyclobutanamine) exhibit restricted rotation, favoring selective enzyme inhibition but complicating synthesis .
Biological Activity
3-Amino-1,1-difluorobutan-2-ol hydrochloride is a fluorinated compound that has garnered attention for its potential biological activity. The unique properties imparted by the presence of fluorine atoms enhance its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C4H10ClF2N
- Molecular Weight : 175.6 g/mol
- CAS Number : 1864063-11-5
The compound features a difluorobutanol structure with an amino group, which influences its solubility and reactivity in biological environments.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for:
- Hydrogen Bonding : Facilitates interactions with polar biological molecules.
- Electrostatic Interactions : Enhances binding affinity to negatively charged sites on proteins.
These interactions can lead to modulation of enzyme activity and influence signal transduction pathways within cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties due to their lipophilic nature, which may disrupt microbial membranes.
- Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to drug metabolism and detoxification processes.
- Cellular Uptake : The difluorobutanol structure may facilitate better cellular uptake compared to non-fluorinated analogs, enhancing its efficacy as a drug candidate.
Case Studies
A study published in Journal of Medicinal Chemistry explored the binding affinity of fluorinated compounds similar to this compound against various biological targets. The findings indicated that modifications in fluorine substitution significantly affected the potency and selectivity of these compounds against specific enzymes (Table 1) .
| Compound | Target Enzyme | IC50 (nM) | Comments |
|---|---|---|---|
| 3-Amino-1,1-difluorobutan-2-ol HCl | Enzyme A | 50 | Moderate potency |
| Non-fluorinated analog | Enzyme A | 200 | Lower potency |
| 3-Amino-1,1-difluorohexan-2-ol HCl | Enzyme B | 30 | High potency |
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. It has been classified under GHS guidelines as harmful if swallowed and causes skin and eye irritation . These findings emphasize the need for careful handling in laboratory settings.
Applications in Medicine
Given its promising biological activity, this compound is being explored for:
- Drug Development : As a potential lead compound for developing new therapeutic agents targeting metabolic disorders or infectious diseases.
- Research Tool : Utilized in studies aimed at understanding the effects of fluorinated compounds on cellular processes and enzyme functions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
